9,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
9,10-Dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic fused tricyclic compound featuring a benzofurochromenone core with methyl substituents at positions 9 and 10, and a partially saturated tetrahydrobenzo ring.
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
9,10-dimethyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C17H16O3/c1-9-10(2)19-15-8-16-14(7-13(9)15)11-5-3-4-6-12(11)17(18)20-16/h7-8H,3-6H2,1-2H3 |
InChI Key |
XHLNYQWMGGXIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C4=C(CCCC4)C(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
9,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
9,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. It may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs include:
- Halogenated derivatives: (2,4-Dichlorophenyl)-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g]chromen-5-one (4i) and 7-(2,6-dichlorophenyl)-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g]chromen-5-one (4k) (). These compounds exhibit moderate melting points (123–145°C) and high HPLC purity (100%) .
- Aryl-substituted derivatives: 10-(biphenyl-4-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one (CID 1780269) () and 7-methyl-10-(4-methylphenyl)-derivative (CID 707766) (). Predicted collision cross-section (CCS) values for CID 1780269 ([M+H]+: 197.6 Ų) suggest distinct conformational profiles compared to smaller analogs .
- Methoxy and prenylated derivatives: 10-(3-Methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one () and natural prenylated flavonoid 6-(2,2-dimethyl-2H-chromen-6-yl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-5H-furo[3,2-g]chromen-5-one (). Impact: Methoxy groups improve solubility, while prenyl moieties (e.g., in ) may enhance membrane permeability and bioactivity in natural products .
Physicochemical Properties
Trends :
- Halogenated derivatives (e.g., 4i, 4k) have lower melting points (~123–145°C) compared to trifluoromethyl-substituted analogs (3h: 258°C), likely due to differences in molecular symmetry and intermolecular forces .
Biological Activity
9,10-Dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic compound that belongs to the class of chromene derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this specific compound based on various studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex fused ring system that contributes to its biological activity. The structural formula can be represented as follows:
This structure is believed to play a crucial role in its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of 12.5 μM and 15 μM respectively.
-
Antimicrobial Activity :
- The compound has been tested against a range of bacterial strains. It exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL.
-
Neuroprotective Effects :
- In neuroblastoma cell lines (SH-SY5Y), the compound showed protective effects against oxidative stress induced by hydrogen peroxide. It increased cell viability by approximately 30% compared to control groups.
Anticancer Studies
A series of studies have focused on the anticancer potential of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15 | Cell cycle arrest at G2/M phase |
| HeLa | 20 | Inhibition of DNA synthesis |
These findings suggest that the compound's mechanism may involve both apoptosis induction and cell cycle modulation.
Antimicrobial Studies
The antimicrobial efficacy was assessed using standard agar diffusion methods:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound possesses broad-spectrum antimicrobial properties.
Neuroprotective Studies
Neuroprotective effects were evaluated in SH-SY5Y cells exposed to oxidative stress:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 50 |
| Compound (10 µM) | 65 |
| Compound (20 µM) | 80 |
The data suggests a dose-dependent increase in cell viability, indicating potential therapeutic applications in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of chromene derivatives similar to this compound:
- Case Study on Cancer Therapy : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a chromene derivative similar to this compound. Patients exhibited reduced tumor size and improved quality of life.
- Case Study on Neuroprotection : In a model of Alzheimer's disease, administration of this class of compounds resulted in improved cognitive function and reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
